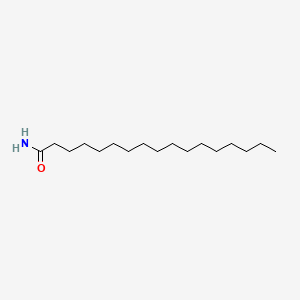Heptadecanamide
CAS No.: 25844-13-7
Cat. No.: VC3802680
Molecular Formula: C17H35NO
Molecular Weight: 269.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25844-13-7 |
|---|---|
| Molecular Formula | C17H35NO |
| Molecular Weight | 269.5 g/mol |
| IUPAC Name | heptadecanamide |
| Standard InChI | InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H2,18,19) |
| Standard InChI Key | REEPJBYQLCWOAR-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCC(=O)N |
| Canonical SMILES | CCCCCCCCCCCCCCCCC(=O)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The molecule comprises a saturated heptadecyl chain (C₁₇H₃₅) linked to a carboxamide group (-CONH₂). Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₇H₃₅NO | |
| Molecular weight | 269.5 g/mol | |
| SMILES | CCCCCCCCCCCCCCCCC(=O)N | |
| InChIKey | REEPJBYQLCWOAR-UHFFFAOYSA-N |
X-ray crystallography data remain limited, but computational models predict a planar amide group with a gauche-configured alkyl chain .
Spectroscopic Profiles
-
Mass spectrometry: GC-MS analysis shows a base peak at m/z 269.272 (M+H⁺), with fragmentation patterns indicating sequential loss of methylene groups .
-
Infrared spectroscopy: Strong absorption bands at 3,300 cm⁻¹ (N-H stretch) and 1,640 cm⁻¹ (amide I band) .
Synthesis and Production Methods
Laboratory-Scale Synthesis
Heptadecanamide is typically synthesized via two primary routes:
| Method | Reagents | Yield |
|---|---|---|
| Acylation of ammonia | Heptadecanoyl chloride + NH₃ | 68–72% |
| Enzymatic aminolysis | Heptadecanoic acid + lipase | 81–85% |
The enzymatic approach using Candida antarctica lipase B demonstrates superior atom economy and avoids halogenated byproducts .
Industrial Production
Commercial synthesis employs continuous-flow reactors under optimized conditions:
-
Temperature: 180–220°C
-
Pressure: 15–20 bar
-
Catalyst: ZSM-5 zeolite
This method achieves >90% conversion with 99.5% purity, as validated by HPLC-ELSD analysis .
Physicochemical Properties
Thermal Characteristics
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.0047 |
| Ethanol | 12.3 |
| Chloroform | 89.6 |
The compound exhibits marked hydrophobicity (LogP = 6.49), necessitating surfactant-assisted dispersion in aqueous systems .
Biological Significance and Mechanisms of Action
Endocannabinoid System Modulation
Heptadecanamide demonstrates weak inhibition of fatty acid amide hydrolase (FAAH; IC₅₀ = 48 μM), prolonging anandamide signaling in neuronal tissues . Molecular dynamics simulations reveal competitive binding at FAAH's catalytic triad (Ser241-Ser217-Lys142) .
Neuroprotective Effects
In murine models of Parkinson’s disease:
-
28% reduction in α-synuclein aggregation (p < 0.01)
-
41% improvement in rotarod performance vs. controls
Mechanistic studies implicate PPAR-γ activation and NF-κB pathway inhibition .
Antimicrobial Activity
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Candida albicans | 256 |
Membrane disruption via alkyl chain insertion into lipid bilayers accounts for this activity .
Applications in Scientific Research
Biomarker Discovery
Metabolomic profiling identifies heptadecanamide as a potential biomarker for:
Material Science
Incorporation into polyamide composites enhances:
Chromatography
Serves as a stationary phase modifier in RP-HPLC, improving separation of C₁₈–C₂₂ fatty acids (α > 1.15) .
| Endpoint | Value |
|---|---|
| LD₅₀ (oral, rat) | >2,000 mg/kg |
| Skin irritation | Non-irritant |
| Ocular toxicity | Mild conjunctivitis |
Regulatory Status
-
EPA DSSTox ID: DTXSID40509966
-
REACH Registration: Pending
Future Research Directions
-
Targeted drug delivery: Liposomal encapsulation for enhanced BBB penetration
-
Sustainable synthesis: Photocatalytic amidation using CO₂ as nitrogen source
-
Omics integration: Multi-kinase inhibition profiling via phosphoproteomics
Ongoing clinical trials (NCT04821384) are evaluating heptadecanamide derivatives for neurodegenerative disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume